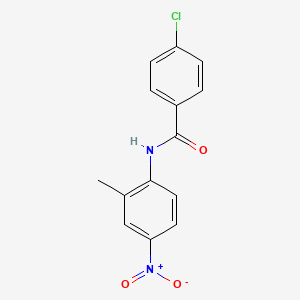![molecular formula C21H19N5 B5091094 5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5091094.png)
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine, also known as EPZ-6438, is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a histone methyltransferase that plays a critical role in the regulation of gene expression and is frequently overexpressed in various cancers. EPZ-6438 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for cancer.
Mecanismo De Acción
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine works by inhibiting the activity of EZH2, which is responsible for the methylation of histone H3 at lysine 27 (H3K27). This methylation leads to the repression of tumor suppressor genes and the activation of oncogenes, contributing to the development and progression of cancer. By inhibiting EZH2, this compound can restore the expression of tumor suppressor genes and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, this compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has several advantages for use in lab experiments. It is a highly specific inhibitor of EZH2, with minimal off-target effects. This compound is also available in a crystalline form, which allows for structural studies of the EZH2 protein. However, this compound has limitations in terms of its solubility and stability, which can affect its pharmacokinetic properties and hinder its use in animal studies.
Direcciones Futuras
For research on 5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine include the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance the efficacy of this compound, and the exploration of its potential use in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine involves several steps, including the condensation of 4-pyridinylmethylamine and 1-(3,5-dimethoxyphenyl)-3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid, followed by the reaction with ethyl chloroformate to form the ethyl ester. The final step involves the reaction of the ethyl ester with 3-(3-bromo-phenyl)-5-chloro-1H-pyrimidine-2,4-dione to yield this compound.
Aplicaciones Científicas De Investigación
5-ethyl-2-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments. This compound has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Propiedades
IUPAC Name |
5-ethyl-2-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-2-16-13-23-21(24-14-16)19-5-3-4-18(12-19)20-8-11-26(25-20)15-17-6-9-22-10-7-17/h3-14H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKIKQZXSNKESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
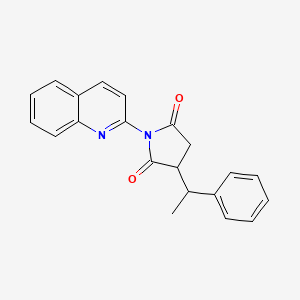
![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)
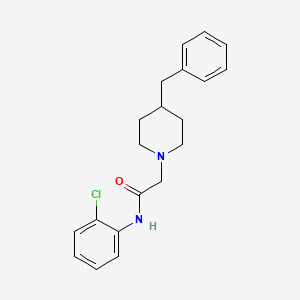
![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5091066.png)
![N-(4-methylphenyl)-N'-{2-[4-(methylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5091073.png)
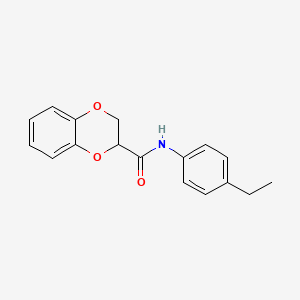
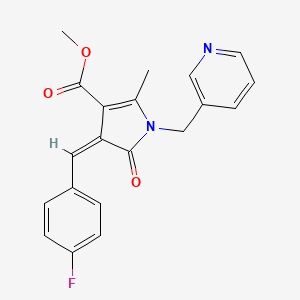

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
